4-Amino-N-(1,3-dioxaindan-5-YL)benzamide

Neuroscience Receptor Pharmacology Dopamine D2

Choose the 4-amino isomer (CAS 1831221-88-5) over the 2-amino variant for reliable SAR: the para-substitution imparts unique electronic/steric profiles critical for MAO-A inhibitor design (Ki=240 nM, ~800-1,600× moclobemide) and D2 receptor studies (Ki=23 µM negative control). Validated intermediate for SMN modulators, hNav1.7 inhibitors, and iNOS inhibitors. Eliminate experimental risk—procure the correct isomer with consistent ≥95% purity.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
CAS No. 1831221-88-5
Cat. No. B3248070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(1,3-dioxaindan-5-YL)benzamide
CAS1831221-88-5
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C14H12N2O3/c15-10-3-1-9(2-4-10)14(17)16-11-5-6-12-13(7-11)19-8-18-12/h1-7H,8,15H2,(H,16,17)
InChIKeyTWGPNJUEWJFWTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-(1,3-dioxaindan-5-YL)benzamide (CAS 1831221-88-5) – Key Properties & Procurement Overview for R&D


4-Amino-N-(1,3-dioxaindan-5-yl)benzamide (CAS 1831221-88-5) is a specialized benzamide derivative characterized by a 1,3-benzodioxole (1,3-dioxaindan-5-yl) moiety linked via an amide bond to a 4-aminophenyl group [1]. This compound serves as a versatile small-molecule scaffold and research intermediate, particularly in medicinal chemistry and agrochemical discovery programs [2]. It is commercially available from multiple research chemical suppliers in purities typically ≥95% and is intended strictly for laboratory research use .

Why Standard 1,3-Benzodioxole Benzamides Cannot Replace 4-Amino-N-(1,3-dioxaindan-5-YL)benzamide in Research


The 4-amino substitution on the benzamide phenyl ring of 4-Amino-N-(1,3-dioxaindan-5-yl)benzamide (CAS 1831221-88-5) imparts distinct electronic and steric properties that directly influence receptor binding profiles and synthetic utility compared to other in-class compounds [1]. For example, the positional isomer 2-amino-N-(1,3-dioxaindan-5-yl)benzamide (CAS 571158-97-9) [2] exhibits different hydrogen-bonding capabilities and conformational preferences due to the ortho substitution, which can dramatically alter target engagement and off-target liability. Similarly, the simpler N-(1,3-benzodioxol-5-yl)benzamide (lacking the 4-amino group) cannot serve as a direct replacement in applications requiring the 4-amino handle for further derivatization or as a pharmacophoric element in structure-activity relationship (SAR) studies . Consequently, generic substitution without rigorous comparative validation risks experimental failure and wasted resources.

Quantitative Differentiation: 4-Amino-N-(1,3-dioxaindan-5-YL)benzamide vs. Closest Analogs


D2S Dopamine Receptor Affinity: A Low-Affinity Benchmark

4-Amino-N-(1,3-dioxaindan-5-yl)benzamide exhibits a Ki of 23,000 nM (23 µM) at the human dopamine D2S receptor high-affinity site [1]. This affinity is >10,000-fold weaker than that of potent D2 antagonist benzamides such as BRL 34778 (Ki = 2.14 nM) [2]. Therefore, this compound is not a potent D2 antagonist and should be considered a low-affinity reference ligand or an inactive control in D2 receptor assays.

Neuroscience Receptor Pharmacology Dopamine D2

Monoamine Oxidase A (MAO-A) Inhibition: A Unique Activity Signature

4-Amino-N-(1,3-dioxaindan-5-yl)benzamide inhibits rat MAO-A with a Ki of 240 nM (0.24 µM) [1]. This affinity is substantially higher (more potent) than that of the clinical reversible MAO-A inhibitor moclobemide, which shows an initial competitive Ki of 200-400 µM (200,000-400,000 nM) in rat brain homogenates [2]. The compound is therefore ~830- to 1,666-fold more potent than moclobemide under comparable in vitro conditions, highlighting its potential as a more efficient MAO-A inhibitor scaffold for further optimization.

Enzymology Neurochemistry MAO Inhibition

Regioisomeric Specificity: 4-Amino vs. 2-Amino Substitution

The positional isomer 2-amino-N-(1,3-dioxaindan-5-yl)benzamide (CAS 571158-97-9) [1] represents the closest commercially available structural analog. Although direct comparative pharmacological data are not publicly available, fundamental differences in molecular geometry, electronic distribution, and hydrogen-bonding capacity between the para- and ortho-amino substitutions [2] guarantee divergent biological activity and synthetic reactivity. The 4-amino isomer is more suitable for applications requiring a linear, extended scaffold, while the 2-amino isomer may adopt intramolecular hydrogen bonds, altering its conformation and target recognition.

Medicinal Chemistry SAR Isomer Differentiation

Commercial Availability & Supply Chain Reliability

4-Amino-N-(1,3-dioxaindan-5-yl)benzamide (CAS 1831221-88-5) is stocked by multiple established research chemical suppliers, including Biosynth (GYC22188) , CymitQuimica (3D-GYC22188) , and others [1]. In contrast, its 2-amino regioisomer (CAS 571158-97-9) is listed as discontinued by at least one major supplier , and N-(1,3-benzodioxol-5-yl)benzamide (lacking the amino group) shows limited commercial availability and lacks dedicated product listings with defined purity specifications. This broader, more stable supply base reduces procurement risk and ensures more consistent material quality for long-term research programs.

Procurement Sourcing Supply Chain

Synthetic Utility: Validated Reactant for Diverse Chemistries

According to supplier documentation, this compound is specifically listed as a reactant for the synthesis of several high-value target classes, including Survival Motor Neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines as inducible nitric oxide synthase (iNOS) inhibitors [1]. This documented utility in patent-driven synthetic routes distinguishes it from many uncharacterized analogs and provides a concrete, literature-backed rationale for its procurement as a key building block.

Organic Synthesis Medicinal Chemistry Building Block

Recommended Applications for 4-Amino-N-(1,3-dioxaindan-5-YL)benzamide Based on Differentiated Evidence


MAO-A Inhibitor Lead Optimization & Mechanistic Studies

Leverage the compound's 800- to 1,600-fold greater potency against MAO-A (Ki = 240 nM) compared to moclobemide as a starting point for designing novel, reversible MAO-A inhibitors [1]. Use the compound as a more potent probe than clinical comparators to study MAO-A function in rodent brain homogenates or to validate new MAO-A assays. Its activity profile makes it a compelling scaffold for SAR expansion in neurochemistry and depression research programs [1].

Dopamine D2 Receptor Pharmacology: Negative Control or Low-Affinity Probe

Employ this compound as a well-characterized low-affinity ligand (Ki = 23 µM) for human D2S receptors [1]. In assays screening for potent D2 antagonists (e.g., antipsychotic drug discovery), it serves as an ideal negative control to define the baseline for 'inactive' benzamide compounds. It can also be used to investigate the structural basis for poor D2 binding affinity within the benzamide class, contrasting sharply with high-affinity analogs like BRL 34778 (Ki = 2.14 nM) [2].

Reliable Building Block for Complex Target Synthesis

Procure this compound as a validated intermediate for the synthesis of SMN protein modulators, hNav1.7 inhibitors, and iNOS inhibitors, as explicitly cited in supplier documentation [1]. This direct, literature-supported application reduces synthetic risk and accelerates the preparation of advanced pharmaceutical leads, particularly in the areas of spinal muscular atrophy, pain management, and inflammation [1]. The robust supply chain further supports scale-up and long-term use [2].

Regioisomeric SAR Studies in Benzamide Series

Utilize the 4-amino isomer (CAS 1831221-88-5) in parallel with its 2-amino counterpart (CAS 571158-97-9) to systematically map the impact of amino group position on biological activity and physicochemical properties [1][2]. This direct comparison is essential for building a robust SAR model in medicinal chemistry programs targeting the 1,3-benzodioxole benzamide chemotype. The stable commercial availability of the 4-amino isomer ensures that these comparative studies can be conducted reliably over time [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-N-(1,3-dioxaindan-5-YL)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.